2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-CYCLOPENTYLACETAMIDE
Overview
Description
2-(N-Cyclohexyl3-chloro-4-methoxybenzenesulfonamido)-N-cyclopentylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group, a cyclohexyl ring, a chloro-substituted benzene ring, and a cyclopentylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-cyclohexyl3-chloro-4-methoxybenzenesulfonamido)-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 3-chloro-4-methoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 3-chloro-4-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamide: The sulfonyl chloride intermediate is then reacted with cyclohexylamine in the presence of a base such as triethylamine to form the sulfonamide.
Acylation with cyclopentylacetyl chloride: The final step involves the acylation of the sulfonamide with cyclopentylacetyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(N-Cyclohexyl3-chloro-4-methoxybenzenesulfonamido)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzene ring can be oxidized to form a corresponding phenol derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of 3-chloro-4-hydroxybenzenesulfonamido derivative.
Reduction: Formation of N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(N-Cyclohexyl3-chloro-4-methoxybenzenesulfonamido)-N-cyclopentylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-cyclohexyl3-chloro-4-methoxybenzenesulfonamido)-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyclohexyl and cyclopentyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-Cyclohexyl3-chloro-4-methoxybenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]acetamide
- N~2~-[(3-Chloro-4-methoxyphenyl)sulfonyl]-N-(2-chlorophenyl)-N~2~-cyclohexylglycinamide
Uniqueness
2-(N-Cyclohexyl3-chloro-4-methoxybenzenesulfonamido)-N-cyclopentylacetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]-N-cyclopentylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O4S/c1-27-19-12-11-17(13-18(19)21)28(25,26)23(16-9-3-2-4-10-16)14-20(24)22-15-7-5-6-8-15/h11-13,15-16H,2-10,14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHOWAMZWSDTAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3CCCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.